N-(2,2-diethoxyethyl)carbodiimide
Description
N-(2,2-Diethoxyethyl)carbodiimide is a specialized carbodiimide reagent developed to facilitate rapid synthesis of bioactive compounds, particularly imidazole derivatives and sulfonamide intermediates. Its structure features a carbodiimide group (-N=C=N-) linked to a diethoxyethyl moiety, which enhances solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . This compound is noted for its stability under low-temperature storage, making it practical for laboratory use without decomposition .
In synthetic applications, it serves as a coupling agent, enabling the formation of amide bonds under mild conditions. Its preparation involves straightforward procedures, avoiding the need for extensive purification steps .
Properties
CAS No. |
185312-09-8 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7-8H,3-5H2,1-2H3 |
InChI Key |
BTEMNMAMFPCZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=C=N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between N-(2,2-diethoxyethyl)carbodiimide and analogous carbodiimides:
Industrial and Research Relevance
- This compound is favored in medicinal chemistry for its ease of use in multistep syntheses, as demonstrated in the development of α2-adrenergic agonists .
- DCC remains prevalent in academic labs for small-scale peptide synthesis but is avoided industrially due to safety risks .
- EDC dominates bioconjugation workflows, particularly in diagnostic tools like cardiac troponin I (cTnI) biosensors .
- Polycarbodiimides are critical in industrial coatings, offering eco-friendly alternatives to traditional crosslinkers .
Research Findings and Case Studies
- Case Study 1: In the synthesis of 2-(arylamino)imidazoles, this compound outperformed DCC in yield and reaction speed, attributed to its compatibility with methanol and DMSO .
- Case Study 2 : EDC-mediated immobilization of DNA aptamers on electrodes achieved a detection limit of 0.05 nmol/L for cTnI, showcasing its precision in aqueous environments .
- Case Study 3: Carbodilite V-series resins improved adhesion and chemical resistance in waterborne coatings at just 3–7% loading, highlighting their efficiency compared to monomeric carbodiimides .
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